Product packaging for Maltosylsucrose(Cat. No.:CAS No. 37370-45-9)

Maltosylsucrose

Cat. No.: B1227067
CAS No.: 37370-45-9
M. Wt: 684.6 g/mol
InChI Key: LERPTDWHHCFIMD-BVEVKQQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Oligosaccharide Chemistry

In the vast landscape of carbohydrate chemistry, maltosylsucrose is classified as an oligosaccharide. unacademy.com Oligosaccharides are carbohydrate polymers consisting of a small number (typically three to ten) of monosaccharide units linked together by glycosidic bonds. numberanalytics.comlumenlearning.com this compound, being a trisaccharide, is composed of three such sugar units. evitachem.combyjus.com

Structurally, it is formed from a maltose (B56501) unit (itself a disaccharide made of two glucose units) linked to a sucrose (B13894) molecule (a disaccharide of glucose and fructose). evitachem.com The precise linkage can vary, leading to different isomers. For instance, the trisaccharide erlose (B89112) is a specific isomer of this compound, identified as α-d-glucopyranosyl-(1→4)-α-d-glucopyranosyl-(1→2)-β-d-fructofuranoside. nih.govnih.gov The formation of these complex molecules is often achieved through enzymatic transglycosylation, where a glycosyl group is transferred from a donor molecule to an acceptor. researchgate.net

Table 1: Classification of this compound

Category Description Relevance to this compound
Carbohydrate A biological macromolecule consisting of carbon, hydrogen, and oxygen atoms. lumenlearning.com This compound is a member of this broad class of organic compounds.
Oligosaccharide A carbohydrate polymer containing 3-10 monosaccharide units. numberanalytics.combyjus.com As a trisaccharide, this compound falls squarely within this classification.

| Trisaccharide | An oligosaccharide composed of three monosaccharide units. byjus.com | This is the specific classification for this compound based on its composition of three sugar units. |

Significance of this compound in Contemporary Carbohydrate Science

The significance of this compound in modern carbohydrate science stems from both its method of production and its functional properties. Enzymatic synthesis represents a key area of research, offering highly specific and efficient production routes compared to chemical methods. numberanalytics.commdpi.com Enzymes such as maltogenic amylase and inulosucrase are pivotal in this process, capable of creating this compound and its isomers from readily available substrates like sucrose and maltose. nih.govresearchgate.net

Research has demonstrated that specific isomers and mixtures of this compound possess valuable physicochemical properties. For example, isomers produced by the maltogenic amylase from Bacillus stearothermophilus exhibit low sweetness, high heat and acid stability, and low reactivity in Maillard browning reactions. researchgate.net These characteristics make this compound a candidate for a functional sugar substitute in various food products. researchgate.net Furthermore, studies have explored its biological activities, including potential anticariogenic effects through the inhibition of mutansucrase, an enzyme involved in the formation of dental plaque. researchgate.netcsic.es Its potential use as a stabilizing excipient in pharmaceutical preparations is also an area of investigation. google.com

Table 2: Overview of Enzymatic Research on this compound Synthesis

Enzyme Enzyme Source Substrates Key Findings
Maltogenic Amylase Bacillus stearothermophilus Maltotriose (B133400) and Sucrose Produced two major isomers: 6G-α-maltosyl-sucrose and 6F-α-maltosyl-sucrose. The resulting mixture showed low sweetness and high stability. researchgate.net

| Inulosucrase (IS) | Lactobacillus gasseri DSM 20604 | Sucrose and Maltose | Synthesized novel maltosylfructosides (MFOS), primarily the trisaccharide erlose. The enzyme transferred fructose (B13574) from sucrose to maltose. nih.govnih.gov |

Table 3: Reported Properties of this compound Isomer Mixture

Property Observation Scientific Implication
Sweetness Low relative to sucrose. researchgate.net Useful in food applications where excessive sweetness is undesirable.
Hygroscopicity High. researchgate.net Can act as a humectant, retaining moisture in food products.
Maillard Reactivity Low. researchgate.net Reduces browning during thermal processing, maintaining original color and flavor.
Acid & Heat Stability High. researchgate.net Suitable for use in processed foods that undergo heating or are acidic.

| Biological Activity | Inhibitory effect on mutansucrase. researchgate.net | Potential as an anticariogenic ingredient in dental-friendly products. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H44O22 B1227067 Maltosylsucrose CAS No. 37370-45-9

Properties

CAS No.

37370-45-9

Molecular Formula

C24H44O22

Molecular Weight

684.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/2C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-11,13-20H,1-3H2;1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-;4-,5+,6+,7+,8+,9-,10+,11+,12+/m10/s1

InChI Key

LERPTDWHHCFIMD-BVEVKQQOSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Other CAS No.

37370-45-9

Synonyms

maltosylsucrose
sucrosylmaltose

Origin of Product

United States

Enzymatic Bioproduction of Maltosylsucrose

Substrate Specificity and Donor-Acceptor Interactions in Maltosylsucrose Synthesis

The enzymatic synthesis of this compound relies on the principle of transglycosylation, a reaction in which a glycosyl group is transferred from a donor molecule to an acceptor molecule. The success of this synthesis is heavily dependent on the substrate specificity of the enzyme and the interactions between the donor and acceptor molecules within the enzyme's active site. researchgate.net

In the context of this compound synthesis, a suitable glycosyl donor provides the maltosyl moiety, while sucrose (B13894) acts as the acceptor. For instance, maltotriose (B133400) can serve as a donor, transferring a glucose unit to sucrose to form this compound. researchgate.net The efficiency and outcome of this reaction are governed by how well the enzyme's active site accommodates both the donor and acceptor substrates. The spatial arrangement of amino acid residues within the active site dictates the type of glycosidic bond that is formed. researchgate.net

The active site of a glycosyl hydrolase is composed of negative and positive subsites. researchgate.net The donor substrate binds across these subsites, and upon cleavage, a glycosyl-enzyme intermediate is formed at the negative subsites. researchgate.net Subsequently, an acceptor molecule binds to the positive subsites and attacks the intermediate, resulting in a new glycosidic bond. researchgate.net The specificity for both the donor and the acceptor is a critical factor; some enzymes exhibit broad acceptor specificity, allowing them to utilize various molecules, including sucrose, for transglycosylation. researchgate.net The interplay between the enzyme's structural features and the chemical nature of the substrates ultimately determines the yield and isomeric purity of the resulting this compound.

Glycosyltransferase-Catalyzed Transglycosylation

Glycosyltransferases are key enzymes in the synthesis of oligosaccharides, including this compound. researchgate.net They catalyze the transfer of a monosaccharide moiety from an activated sugar donor to an acceptor molecule. This process, known as transglycosylation, is a powerful tool for creating novel carbohydrate structures.

Maltogenic amylases (EC 3.2.1.133) are a class of enzymes known for their ability to hydrolyze starch and related polymers, but they also possess significant transglycosylation activity. fao.orgfao.org This dual functionality makes them valuable biocatalysts for synthesizing new oligosaccharides.

Maltogenic amylase from Bacillus stearothermophilus (BSMA) has been effectively used to produce this compound. researchgate.net In these systems, the enzyme catalyzes a transglycosylation reaction where a glycosyl donor, such as maltotriose, provides a glucose unit that is transferred to sucrose, the acceptor. researchgate.net This process yields various sucrose transfer products, including isomers of this compound. researchgate.net Research has shown that BSMA can produce α-1,6 this compound isomers from maltotriose and sucrose. researchgate.net The enzyme exhibits both hydrolysis and transglycosylation activities, and reaction conditions can be optimized to favor the synthesis of the desired oligosaccharide. nih.gov

Table 1: Research Findings on Bacillus stearothermophilus Maltogenic Amylase

Feature Description Reference
Enzyme Maltogenic Amylase (BSMA) researchgate.net
Source Organism Bacillus stearothermophilus researchgate.netfao.org
Reaction Type Transglycosylation researchgate.netnih.gov
Glycosyl Donor Maltotriose researchgate.net
Glycosyl Acceptor Sucrose researchgate.net
Primary Product This compound isomers (e.g., α-1,6 this compound) researchgate.net

| Other Activities | Hydrolysis of α-1,4- and α-1,6-glucosidic linkages | nih.gov |

Amylomaltase (EC 2.4.1.25) from Geobacillus caldoxylosilyticus (formerly known as Bacillus caldoxylosilyticus) has also been investigated for its potential in this compound synthesis. wikipedia.orgdsmz.de This enzyme, a member of the glycoside hydrolase family, is known for its ability to catalyze the transfer of α-1,4-glucans. While research has focused on its transglycosylation capabilities with various acceptors, its specific application for this compound production has been explored. One study reported for the first time the use of amylomaltase from Corynebacterium glutamicum for the synthesis of this compound, using raw tapioca starch as the glucosyl donor and sucrose as the acceptor. chula.ac.th This demonstrates the potential of amylomaltases from different microbial sources in producing this trisaccharide.

Cyclodextrin glycosyltransferases (CGTases; EC 2.4.1.19) are versatile enzymes that catalyze the formation of cyclodextrins from starch through an intramolecular transglycosylation reaction (cyclization). ebi.ac.uk In addition to this primary function, CGTases also catalyze intermolecular transglycosylation (disproportionation) and coupling reactions, making them suitable for synthesizing various oligosaccharides. nih.govresearchgate.net

The synthesis of this compound using CGTase has been successfully demonstrated. chula.ac.th In one study, CGTase from Paenibacillus sp. RB01 was used to catalyze the transglycosylation reaction with soluble tapioca starch as the glucosyl donor and sucrose as the acceptor. chula.ac.th The reaction yielded a high percentage of transfer products, including this compound (G₂F) and other glucosylsucroses like G₃F, G₄F, and G₅F. chula.ac.th The efficiency of CGTase in this synthetic reaction was found to be higher than that of amylomaltase under the tested conditions. chula.ac.th

Table 2: Comparison of CGTase and Amylomaltase in this compound Synthesis

Enzyme Glucosyl Donor Optimal Conditions Total Yield of Transfer Products Reference
CGTase Soluble Tapioca Starch 40°C for 18 hours ~98% chula.ac.th

| Amylomaltase | Raw Tapioca Starch | 30°C for 48 hours | ~81% | chula.ac.th |

Other enzymes, such as α-glucosidase and fructosyltransferase, also play a role in the enzymatic landscape surrounding this compound, either in its synthesis or subsequent modification.

Alpha-Glucosidase (EC 3.2.1.20) is an exo-enzyme that typically catalyzes the release of α-glucose from the non-reducing ends of substrates. nih.govwikipedia.org However, some α-glucosidases also exhibit transglucosylase activity, enabling them to synthesize new oligosaccharides. nih.govmdpi.com For example, α-glucosidase from brewer's yeast can synthesize 6F-α-D-glucosyl-sucrose through transglucosylation when incubated with sucrose alone. researchgate.net While direct synthesis of this compound by α-glucosidase is less commonly reported, their transglycosylation potential makes them relevant in the broader context of oligosaccharide synthesis.

Fructosyltransferases (EC 2.4.1.9) are enzymes that catalyze the transfer of a fructose (B13574) moiety from a donor, typically sucrose, to an acceptor molecule. nih.gov Research has shown that fructosyltransferase from Streptococcus salivarius can utilize this compound as a substrate to synthesize fructans. nih.govsigmaaldrich.com This indicates that while not directly involved in the primary synthesis of the maltosyl-glucose bond in this compound, fructosyltransferases can further modify the sucrose moiety of the molecule. Similarly, inulosucrase, a type of fructosyltransferase from Lactobacillus gasseri, can synthesize novel maltosylfructosides when both sucrose and maltose (B56501) are present, demonstrating the transfer of fructose units to maltose as an acceptor. nih.govnih.gov

Alpha-Glucosidase and Fructosyltransferase Roles in this compound Production

Lactobacillus gasseri Inulosucrase Studies

Inulosucrase (IS) from Lactobacillus gasseri DSM 20604 has demonstrated the ability to synthesize maltosylfructosides (MFOS) when sucrose and maltose are present in the reaction mixture. nih.govnih.gov In this reaction, sucrose acts as the donor of a fructose moiety, while maltose serves as the acceptor. nih.gov The enzyme facilitates the transfer of fructose units from sucrose to maltose, leading to the formation of novel oligosaccharides. nih.gov

Nuclear magnetic resonance (NMR) analysis has shown that the inulosucrase from L. gasseri specifically transfers the fructose unit from sucrose to either the C-1 position of the reducing end or the C-6 position of the non-reducing end of the maltose molecule. nih.govnih.gov This results in the synthesis of two primary trisaccharides:

Erlose (B89112) : α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside. nih.govnih.gov

Neo-erlose : β-D-fructofuranosyl-(2→6)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose. nih.govnih.gov

Erlose is typically the main maltosylfructoside synthesized. nih.govnih.gov The enzyme can also catalyze the transfer of additional fructose residues to these newly formed trisaccharides, indicating that maltosylfructosides can also act as acceptors to form higher-degree-of-polymerization (DP) oligosaccharides. nih.govnih.gov

Brewer's Yeast Alpha-Glucosidase Systems

Alpha-glucosidase (EC 3.2.1.20) from brewer's yeast (Saccharomyces cerevisiae) is another enzyme capable of synthesizing oligosaccharides through transglycosylation. researchgate.netmbaa.com This enzyme typically hydrolyzes α(1→4) glycosidic bonds in substrates like maltose to release glucose. wikipedia.org However, under certain conditions, it can also catalyze the transfer of a glucosyl unit to an acceptor molecule.

In a reaction system containing only sucrose, brewer's yeast α-glucosidase can synthesize a nonreducing trisaccharide, 6F-α-D-glucosyl-sucrose, also known as isomelezitose. researchgate.net This demonstrates the enzyme's transglucosylation activity where a glucose moiety is transferred to sucrose. The ability of brewer's yeast to utilize maltose and maltotriose, the most abundant fermentable sugars in brewer's wort, is dependent on specific transporter genes. nih.gov The MAL genes encode for a maltose transporter, a maltase (α-glucosidase), and a transcriptional activator. nih.gov

Escherichia coli Amylomaltase Characterization

Amylomaltase (EC 2.4.1.25) from Escherichia coli is a transglycosylase that catalyzes the transfer of α-1,4-linked glucosyl units from a donor substrate to an acceptor molecule. tandfonline.comnih.gov The gene for amylomaltase, malQ, is part of the malPQ operon, which is essential for the metabolism of maltose and maltodextrins in E. coli. mdpi.com

The amylomaltase from E. coli IFO 3806 has been purified and characterized. tandfonline.com It has a molecular weight of 93,000 Da and exhibits optimal activity at pH 6.5 and 35°C. tandfonline.com This enzyme can act on this compound, transferring glucosyl residues. tandfonline.com It does not, however, hydrolyze this compound, indicating its primary function is transglycosylation rather than hydrolysis for this specific substrate. tandfonline.com The enzyme displays broad acceptor specificity, making it a useful tool for synthesizing various oligosaccharides. tandfonline.comtandfonline.com

Optimization of Enzymatic Synthesis Conditions for this compound

The efficiency of this compound synthesis is highly dependent on the reaction conditions. Optimizing parameters such as substrate concentrations, temperature, pH, and reaction time is crucial for maximizing the yield of the desired oligosaccharides.

Influence of Substrate Concentration Ratios

The ratio of sucrose to maltose significantly impacts the yield and the type of maltosylfructosides (MFOS) produced by Lactobacillus gasseri inulosucrase. nih.govresearchgate.net Studies have investigated various sucrose to maltose ratios (w/w), including 10:50, 20:40, 30:30, and 40:20. nih.gov

Effect of Sucrose:Maltose Ratio on Maltosylfructoside (MFOS) Yield
Sucrose:Maltose Ratio (g/100ml)Total MFOS Yield (% of initial maltose)Total Oligosaccharide Concentration (mg/ml)
10:5013%75
20:4035%176
30:3052%226-236
40:20Not specified226-236

Kinetic Studies on Reaction Parameters (Temperature, pH, Reaction Time)

The kinetics of the enzymatic synthesis of this compound are influenced by several parameters, including temperature, pH, and reaction time.

For the inulosucrase from Lactobacillus gasseri DSM 20604, the optimal conditions for the synthesis of maltosylfructosides were found to be a temperature of 55°C and a pH of 5.2. nih.gov These conditions were determined using a 30:30 sucrose-to-maltose mixture. researchgate.net The reaction time also plays a critical role, with the highest yields of total MFOS being achieved after 24 to 32 hours of reaction. nih.govnih.gov

Kinetic studies on enzyme activity often reveal a hyperbolic relationship between the reaction rate and substrate concentration. ucl.ac.uk At low substrate concentrations, the reaction rate is limited by the availability of the substrate. ucl.ac.uk As the substrate concentration increases, the enzyme becomes saturated, and the reaction rate approaches its maximum velocity (Vmax). ucl.ac.uknih.gov

For the amylomaltase from E. coli IFO 3806, the optimal conditions for activity were determined to be a pH of 6.5 and a temperature of 35°C. The enzyme was found to be stable up to 45°C at pH 7.0. tandfonline.com

Microbial Fermentation Strategies for this compound Production

Microbial fermentation presents an alternative to direct enzymatic synthesis for the production of oligosaccharides like this compound. This approach utilizes whole microbial cells that produce the necessary enzymes.

One strategy involves the co-culture of different microorganisms. For instance, the synthesis of oligosaccharides during milk fermentation has been achieved by inoculating Leuconostoc citreum along with starter cultures like Lactobacillus casei. nih.gov In this system, the dextransucrase from Ln. citreum catalyzes the transglycosylation reaction. nih.gov When sucrose and maltose (at 2% each) were added to the milk, panose (B1197878) and other isomaltooligosaccharides were produced within a day at temperatures ranging from 15-35°C. nih.gov

Another approach utilizes engineered or selected microbial strains with high enzyme activity. Leuconostoc lactis SBC001, which produces glucansucrase, can synthesize gluco-oligosaccharides from sucrose and maltose. mdpi.com Optimization studies using response surface methodology determined the optimal conditions for production to be a temperature of 30°C with sucrose and maltose concentrations of 9.6% and 7.4%, respectively. mdpi.com Similarly, Leuconostoc lactis CCK940 has been used to produce gluco-oligosaccharides from sucrose and maltose. researchgate.net

Fermentation with efficient pH control has also been explored. In a study using Leuconostoc mesenteroides subp. mesenteroides NRRL B-23188, a calcium hydroxide-sucrose solution was used to control the pH during fermentation, leading to the production of glucooligosaccharides from sucrose and maltose. researchgate.net

Immobilization Techniques for Sustained Enzymatic this compound Production

The industrial-scale production of this compound via enzymatic synthesis is significantly enhanced by the application of enzyme immobilization technologies. Immobilization, the process of confining enzyme molecules to a solid support material, offers numerous advantages over using free enzymes in solution. d-nb.infonih.gov These benefits are crucial for developing continuous and economically viable biocatalytic processes. Key advantages include enhanced enzyme stability against changes in temperature and pH, simplified separation of the enzyme from the product stream, and, most importantly, the ability to reuse the enzyme over multiple reaction cycles. researchgate.netnih.gov This sustained operational stability is a cornerstone of efficient industrial biosynthesis.

Research Findings on Immobilization of Glucansucrases

Research into the immobilization of glucansucrases, the family of enzymes responsible for synthesizing oligosaccharides from sucrose, provides significant insights applicable to this compound production. Studies have demonstrated that immobilization can substantially improve the robustness and longevity of these biocatalysts.

One prominent method is entrapment within a polymer matrix. A study involving glucansucrase from Leuconostoc mesenteroides utilized sodium alginate as the support material. researchgate.net The enzyme was successfully entrapped in a 1% (w/v) sodium alginate gel, achieving a high immobilization yield of 93%. researchgate.net The resulting immobilized enzyme demonstrated markedly improved stability. Compared to the free enzyme, the immobilized biocatalyst was more stable at both lower (pH 3.5-4.5) and higher (pH 6.5-7.0) pH ranges, as well as at elevated temperatures (35-40 °C). researchgate.net Furthermore, its operational stability was notable; the immobilized enzyme retained 40% of its initial activity after ten batch reactions and showed a six-fold increase in stability over the free enzyme after one month of storage at 4 °C. researchgate.net

Another approach involves covalent bonding to a support material, which creates a strong, stable linkage between the enzyme and the carrier. Chitosan (B1678972), a non-toxic and biocompatible polymer, has been investigated as a support for dextransucrase, another type of glucansucrase. ufrgs.br In one study, dextransucrase from L. mesenteroides B-512F was immobilized on glutaraldehyde-activated chitosan particles. This covalent attachment provided significant protection against thermal denaturation at 40 °C and 50 °C. ufrgs.br

Cross-linked enzyme aggregates (CLEAs) represent a carrier-free immobilization technique that combines purification and immobilization into a single step. Research on dextransucrase from L. mesenteroides B-512F demonstrated the effectiveness of the CLEA methodology. ufrgs.br Both the chitosan-immobilized enzyme and the CLEAs exhibited excellent operational stability, retaining 40% of their residual activity after 10 reaction cycles in the synthesis of oligosaccharides. ufrgs.br

The following tables summarize key findings from research on the immobilization of relevant enzymes for oligosaccharide synthesis.

Table 1: Performance of Immobilized Glucansucrase from L. mesenteroides

Immobilization MethodSupport MaterialImmobilization Yield (%)Key Stability EnhancementsOperational ReusabilityReference
Entrapment1% (w/v) Sodium Alginate93Increased stability at pH 3.5-4.5 and 6.5-7.0; Increased stability at 35-40 °C; 6x more stable than free enzyme after 1 month at 4 °C.Retained 40% activity after 10 batch reactions. researchgate.net
Covalent BondingGlutaraldehyde-activated ChitosanNot ReportedProtection against enzyme damage at 40 °C and 50 °C.Retained 40% residual activity after 10 cycles. ufrgs.br
Cross-Linked Enzyme Aggregates (CLEAs)Carrier-FreeNot ReportedOptimal pH of 3.0 and temperature of 60 °C.Retained 40% residual activity after 10 cycles. ufrgs.br

Table 2: Comparative Stability of Free vs. Immobilized Glucansucrase

ConditionFree Enzyme StabilityImmobilized Enzyme Stability (Sodium Alginate)Reference
Storage (1 month at 4 °C)Significantly lower stability75% activity retained (6 times more stable) researchgate.net
Temperature (35-40 °C)Less stableMore stable researchgate.net
pH (3.5-4.5 and 6.5-7.0)Less stableMore stable researchgate.net

These immobilization techniques are pivotal for creating robust biocatalytic systems for the sustained production of this compound. By enhancing enzyme stability and enabling reuse, they pave the way for more efficient, continuous, and economically favorable manufacturing processes. nih.govrsc.org

Advanced Structural Characterization and Isomer Identification of Maltosylsucrose

Spectroscopic Analysis for Maltosylsucrose Structure Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity of atoms, and molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a comprehensive picture of the molecule's atomic arrangement. nih.govcsic.es

1D NMR (¹H and ¹³C):

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts (δC) of the anomeric carbons are particularly diagnostic for identifying the type of glycosidic linkages (e.g., α-1,4, α-1,6). nih.govresearchgate.net For instance, the ¹³C NMR spectrum of a this compound isomer mixture might show distinct signals in the anomeric region, indicating the presence of different linkage types. nih.gov

2D NMR (COSY, TOCSY, HSQC, HMBC): To resolve ambiguities and establish definitive connectivity, a suite of 2D NMR experiments is utilized:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons within each monosaccharide ring. nih.gov

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, not just immediate neighbors, which is useful for identifying all the protons belonging to a specific sugar residue. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal to its attached proton(s). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons (typically over two to three bonds). This is a crucial experiment for determining the glycosidic linkages between the different monosaccharide units by observing correlations between anomeric protons and the carbons of the adjacent residue. nih.gov

Through the combined interpretation of these NMR data, the precise structure of this compound isomers, such as 6G-α-maltosyl-sucrose and 6F-α-maltosyl-sucrose, can be determined. researchgate.net

Mass Spectrometry (MS) for this compound Molecular Weight and Fragmentation Analysis (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its mass-to-charge ratio (m/z). wikipedia.org When coupled with liquid chromatography (LC-MS), it allows for the separation of isomers prior to mass analysis. researchgate.netkoreascience.kr

The process involves ionizing the this compound sample, which can cause the molecules to fragment into smaller, charged pieces. wikipedia.org The resulting mass spectrum plots the relative abundance of these ions against their m/z ratio. khanacademy.org

Key information obtained from MS analysis of this compound includes:

Molecular Weight Determination: The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound.

Fragmentation Pattern: The way the molecule breaks apart (fragmentation) provides clues about its structure. The fragmentation of the glycosidic bonds is particularly informative for sequencing the monosaccharide units. In-source fragmentation can sometimes occur, where the molecule fragments in the ion source of the mass spectrometer. chromatographyonline.comnih.gov This can provide additional structural information but can also complicate the spectrum. nih.gov

Isomer Differentiation: While mass spectrometry alone cannot always distinguish between isomers (as they have the same molecular weight), the fragmentation patterns of different isomers can sometimes be distinct, aiding in their identification. nih.gov

For example, LC-MS analysis has been successfully used to confirm the structures of 6G-α-maltosyl-sucrose and 6F-α-maltosyl-sucrose, complementing the data obtained from NMR spectroscopy. researchgate.net

Chromatographic Separation and Characterization of this compound Isomers

Chromatographic techniques are essential for separating the different isomers of this compound from a reaction mixture, allowing for their individual characterization and purification.

High-Performance Anion-Exchange Chromatography (HPAEC)

High-Performance Anion-Exchange Chromatography (HPAEC) is a high-resolution technique particularly well-suited for the separation of carbohydrates, including this compound isomers. chromatographyonline.com Carbohydrates are weakly acidic and can be separated in their anionic form at high pH. chromatographyonline.com

HPAEC is often coupled with Pulsed Amperometric Detection (PAD), which allows for the direct and sensitive detection of carbohydrates without the need for derivatization. chromatographyonline.com This method has been shown to effectively separate various transfer products of sucrose (B13894), including different this compound isomers. researchgate.netresearchgate.net The separation is based on the different affinities of the isomers for the anion-exchange stationary phase. chromatographyonline.com

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis of this compound and its isomers. nih.gov It is often used to monitor the progress of enzymatic synthesis reactions and to get a preliminary indication of the product mixture. researchgate.net

In the analysis of this compound, a sample is spotted onto a TLC plate coated with a stationary phase (like silica (B1680970) gel). The plate is then developed in a solvent system (mobile phase). Different isomers will travel up the plate at different rates depending on their interaction with the stationary and mobile phases, resulting in distinct spots. This allows for the visualization of the various sucrose transfer products formed during a reaction. researchgate.net

Liquid Chromatography with Refractive Index Detection (LC-RID)

Liquid Chromatography with Refractive Index Detection (LC-RID) is another method used for the analysis of sugars like this compound. csic.es The separation of the isomers is achieved by liquid chromatography, and the detection is based on changes in the refractive index of the eluent as the separated compounds pass through the detector cell. lcms.czunt.edu

While LC-RID is a universal detector for non-chromophoric compounds like sugars, it is generally less sensitive than HPAEC-PAD and is not compatible with gradient elution methods. lcms.czunt.eduresearchgate.net However, it can be a reliable and straightforward method for the quantitative analysis of this compound under isocratic conditions. csic.eslcms.cz

Gel Permeation and Ion Exchange Chromatographies for Purification

The isolation and purification of this compound from complex reaction mixtures, which may contain unreacted substrates and other oligosaccharide byproducts, is a critical step for accurate structural analysis. A multi-step chromatographic approach is often employed, leveraging the distinct properties of different techniques. Gel permeation chromatography (GPC) and ion exchange chromatography (IEX) are two powerful methods used sequentially for this purpose. cnjournals.comresearchgate.net

Gel Permeation Chromatography (GPC)

GPC, a subset of size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size. rroij.comwikipedia.org The stationary phase consists of porous beads, and separation occurs as molecules of varying sizes travel through the column. rroij.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. rroij.com Smaller molecules can enter the pores, increasing their path length and resulting in a longer retention time. rroij.com

In the context of this compound purification, GPC is effective for separating the target trisaccharide from higher molecular weight polysaccharides and lower molecular weight monosaccharides and disaccharides. Research has shown the use of materials like Bio-Gel P-2 for the successful purification of this compound isomers. researchgate.netresearchgate.net This step is crucial for removing bulk, size-differentiated impurities. gilson.com

Ion Exchange Chromatography (IEX)

Following an initial size-based separation, ion exchange chromatography is often used for finer purification. cnjournals.com IEX separates molecules based on their net surface charge by exploiting the reversible electrostatic interaction between a charged analyte and an oppositely charged stationary phase. thermofisher.comcytivalifesciences.comphenomenex.com The stationary phase, or resin, contains covalently bound charged functional groups. bio-rad.com

Anion Exchange Chromatography uses a positively charged matrix to bind negatively charged molecules (anions). thermofisher.com

Cation Exchange Chromatography uses a negatively charged matrix to bind positively charged molecules (cations). thermofisher.com

While sugars like this compound are typically neutral, IEX can be highly effective at high pH when their hydroxyl groups can deprotonate, imparting a slight negative charge. This allows them to bind to an anion exchange resin. Elution is then achieved by changing the mobile phase conditions, typically by increasing the concentration of a competing salt or by altering the pH to neutralize the charge on the molecules, which disrupts the electrostatic interaction and releases the bound analytes. cytivalifesciences.combio-rad.com This technique is highly effective for separating different oligosaccharides that have subtle differences in their pKa values, leading to a high-resolution purification step. cnjournals.comresearchgate.net

The combination of GPC and IEX provides a robust purification workflow, ensuring that the isolated this compound fraction is of high purity and suitable for subsequent detailed structural identification. cnjournals.com

Table 1: Comparison of Purification Chromatographies for this compound

Feature Gel Permeation Chromatography (GPC) Ion Exchange Chromatography (IEX)
Separation Principle Size / Hydrodynamic Volume rroij.comwikipedia.org Net Surface Charge thermofisher.comcytivalifesciences.com
Stationary Phase Porous, uncharged beads (e.g., Bio-Gel P-2) researchgate.netrroij.com Charged resin (anionic or cationic) phenomenex.combio-rad.com
Primary Application Removal of high and low molecular weight impurities (e.g., polysaccharides, monosaccharides) gilson.com Separation of structurally similar oligosaccharides with different pKa values cnjournals.comphenomenex.com
Elution Method Isocratic elution with a suitable solvent wikipedia.org Gradient elution (increasing salt concentration or changing pH) cytivalifesciences.com

Identification of Specific this compound Isomers (e.g., 6G-alpha-maltosyl-sucrose, 6F-alpha-maltosyl-sucrose)

Following purification, the precise chemical structure and isomeric form of this compound must be determined. This compound can exist in different isomeric forms depending on where the maltosyl group is attached to the sucrose molecule. The glucose (G) and fructose (B13574) (F) moieties of sucrose offer different potential linkage points.

Research involving the transglycosylation activity of maltogenic amylase from Bacillus stearothermophilus has identified two major this compound isomers. researchgate.net These products were designated as maltosyl-sucrose 1 and maltosyl-sucrose 2. researchgate.net Through advanced analytical techniques, their structures were unequivocally identified. researchgate.netresearchgate.net

The primary methods for this definitive identification are:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the isomers chromatographically and then provides mass-to-charge ratio data, confirming the molecular weight of the trisaccharide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR analyses provide detailed information about the chemical environment of each atom, allowing for the determination of the exact connectivity and stereochemistry of the glycosidic linkages between the sugar units. researchgate.netresearchgate.net

Through the application of LC-MS and NMR, the major transfer products have been identified as specific isomers. researchgate.net

Table 2: Identified Isomers of this compound

Designation Systematic Name Linkage Position
Maltosyl-sucrose 1 6G-α-maltosyl-sucrose researchgate.netresearchgate.net Maltose (B56501) linked to the C6 hydroxyl of the glucose unit of sucrose researchgate.net
Maltosyl-sucrose 2 6F-α-maltosyl-sucrose researchgate.netresearchgate.net Maltose linked to the C6 hydroxyl of the fructose unit of sucrose researchgate.net

Derivatization Methods for Enhanced Chromatographic and Spectroscopic Analysis

For complex carbohydrates like this compound, direct analysis by certain chromatographic and spectroscopic methods can be challenging. Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. academicjournals.org This is often done to improve volatility, enhance chromatographic separation, or increase detection sensitivity. academicjournals.orgnih.gov

Purpose of Derivatization for Oligosaccharide Analysis:

Improved Chromatographic Behavior: Highly polar oligosaccharides are not well retained on standard reversed-phase (RP) liquid chromatography columns. Derivatization can reduce the polarity of the molecule, allowing for better interaction with the stationary phase and improved separation efficiency. nih.gov

Enhanced Ionization for Mass Spectrometry: The efficiency of ionization, particularly for electrospray ionization (ESI) mass spectrometry, can be significantly improved by introducing a group that readily accepts or loses a proton or forms a stable adduct. academicjournals.org

Increased Detector Response: For detection methods like UV or fluorescence, a chromophore or fluorophore can be attached to the analyte, which may otherwise have little to no response. academicjournals.org

Structural Elucidation: Specific derivatization can lead to predictable fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in the structural identification of the molecule. nih.gov

Common derivatization strategies that can be applied to oligosaccharides involve reacting the hydroxyl groups. A primary technique is silylation, where active hydrogens on the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. ojp.gov

Table 3: Potential Derivatization Approaches for this compound Analysis

Derivatization Method Reagent Example Purpose
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) ojp.gov Increases volatility for Gas Chromatography (GC-MS) and improves ionization.
Acetylation Acetic Anhydride Reduces polarity for improved retention in Reversed-Phase Liquid Chromatography (RP-LC).
Permethylation Iodomethane (Methyl Iodide) Stabilizes the molecule for Mass Spectrometry, leading to cleaner fragmentation patterns for linkage analysis.
Reductive Amination 2-Aminobenzamide (2-AB) Attaches a fluorescent tag for highly sensitive detection in HPLC.

These methods transform the this compound molecule into a derivative that is more amenable to high-resolution separation and sensitive detection, thereby facilitating more accurate and detailed analysis. academicjournals.org

Microbial Metabolism and Enzymatic Transformations of Maltosylsucrose

Catabolism of Maltosylsucrose by Oral Microorganisms

The breakdown of this compound by oral bacteria is a critical area of study in dental health, as the metabolism of sugars by these microorganisms can lead to the production of acids and other compounds that contribute to dental caries.

Streptococcus salivarius Metabolism of this compound

Streptococcus salivarius stands out among oral microorganisms for its efficient metabolism of glycosylsucroses, including this compound. nih.govacademicoo.com While many oral microbes show limited ability to ferment these sugars, S. salivarius can metabolize them as effectively as sucrose (B13894). nih.gov This high fermentative capability is attributed to the action of a specific enzyme, fructosyltransferase, rather than invertase. nih.govjst.go.jp Resting-cell suspensions of S. salivarius grown in a sucrose medium have been shown to produce acid from both glucosylsucrose and this compound. nih.gov This indicates that the bacterium possesses the necessary enzymatic machinery to hydrolyze these trisaccharides and utilize the resulting monosaccharides for energy through fermentation.

Streptococcus mutans and Actinomyces viscosus Interactions with this compound

Streptococcus mutans and Actinomyces viscosus are two other significant oral bacteria whose interactions with sugars play a crucial role in the formation of dental plaque. nih.gov Both of these microorganisms possess fructosyltransferases that can catalyze the synthesis of fructans from this compound. nih.govsigmaaldrich.com This enzymatic activity is responsible for the hydrolysis of glycosylsucrose by these bacteria. nih.govsigmaaldrich.com The interaction between S. mutans and A. viscosus in the presence of sugars like sucrose can influence their establishment and symbiosis within the dental plaque biofilm. nih.gov For instance, studies in gnotobiotic rats have shown that dietary carbohydrates significantly impact the population sizes of both S. mutans and A. viscosus. sci-hub.se The synthesis of extracellular polysaccharides (EPS) from sugars provides a matrix that entraps the bacterial cells, enabling them to accumulate and form plaque. sci-hub.se The interaction between these two species in a dual-species biofilm can lead to reduced lactic acid production by S. mutans and an increased resistance of S. mutans to antimicrobial agents. mdpi.com

Specific Microbial Enzymes Involved in this compound Hydrolysis and Transglycosylation

The breakdown and transformation of this compound are mediated by specific enzymes that cleave its glycosidic bonds or transfer parts of the molecule to other acceptors.

Fructosyltransferases and Invertases in this compound Processing

Fructosyltransferases (FTFs) are key enzymes in the metabolism of this compound by several oral bacteria. nih.govsigmaaldrich.com In Streptococcus salivarius, purified fructosyltransferase has been shown to catalyze the synthesis of fructan from this compound. nih.gov Similarly, partially purified fructosyltransferases from Actinomyces viscosus and Streptococcus mutans also perform this function. nih.govsigmaaldrich.com This indicates that fructosyltransferases are responsible for the initial hydrolysis of this compound in these organisms. nih.govsigmaaldrich.com

In contrast, purified invertase from S. salivarius shows minimal hydrolytic activity towards this compound. nih.gov This suggests that invertase is not the primary enzyme involved in the breakdown of this trisaccharide by this particular bacterium. nih.gov The distinction between fructosyltransferases and invertases lies in their primary reaction: while both can hydrolyze sucrose, fructosyltransferases are more efficient at transferring the fructosyl group to an acceptor molecule (transglycosylation), whereas invertases primarily use water as the acceptor, leading to hydrolysis. mdpi.com The properties and reaction mechanisms of fructosyltransferases can vary depending on the microbial source. mdpi.com

Below is a table summarizing the activity of these enzymes on this compound:

EnzymeSource OrganismActivity on this compoundReference
FructosyltransferaseStreptococcus salivariusFructan synthesis nih.gov
InvertaseStreptococcus salivariusNegligible hydrolysis nih.gov
FructosyltransferaseActinomyces viscosusFructan synthesis nih.govsigmaaldrich.com
FructosyltransferaseStreptococcus mutansFructan synthesis nih.govsigmaaldrich.com

Mechanistic Insights into Glycosidic Linkage Cleavage

The cleavage of glycosidic bonds is a fundamental process in carbohydrate metabolism, catalyzed by enzymes known as glycoside hydrolases. khanacademy.orgcazypedia.org These enzymes are highly specific, targeting either α- or β-glycosidic linkages. khanacademy.org The hydrolysis of a glycosidic bond involves the addition of a water molecule to break the covalent bond between two sugar units. khanacademy.orgyoutube.com

Two primary mechanisms for enzymatic glycosidic bond cleavage are recognized:

Retaining Mechanism: This is a two-step process. In the first step, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon, leading to the displacement of the aglycon (the non-sugar part of the glycoside) and the formation of a glycosyl-enzyme intermediate. cazypedia.org An acidic residue in the active site protonates the glycosidic oxygen to facilitate this cleavage. cazypedia.org In the second step, a water molecule, activated by a basic residue, attacks the glycosyl-enzyme intermediate, hydrolyzing it and releasing the sugar with a stereochemistry identical to the starting material. cazypedia.org

Inverting Mechanism: This is a single-step process where a water molecule, acting as a nucleophile, directly attacks the anomeric carbon. This attack is assisted by an acidic residue in the enzyme's active site that protonates the glycosidic oxygen. The result is the cleavage of the glycosidic bond and an inversion of the stereochemistry at the anomeric carbon.

The specific mechanism employed depends on the particular glycoside hydrolase. These enzymes utilize acid-base catalysis, where amino acid residues in the active site act as proton donors and acceptors to facilitate the reaction. khanacademy.org

Influence of this compound on Microbial Enzyme Activity

The presence of this compound can influence the activity and production of microbial enzymes. For instance, the fructosyltransferase from Aspergillus aculeatus exhibits both hydrolytic and transfructosylating activity. csic.es At high concentrations of sucrose, which is structurally related to this compound, this enzyme shows a high ratio of transferase to hydrolase activity. csic.es This suggests that the concentration of the substrate can modulate the type of reaction catalyzed by the enzyme.

Inhibition of Mutansucrase Activity

This compound has been identified as an inhibitor of mutansucrase, an extracellular enzyme also known as glucosyltransferase (GTF), produced by Streptococcus mutans. researchgate.net This enzyme is critical for the synthesis of glucans from sucrose, which are essential for the formation of dental plaque biofilm. The inhibitory action of this compound is believed to stem from its role as an "acceptor" molecule in the transglycosylation reaction catalyzed by mutansucrase. osti.gov

In a typical reaction, mutansucrase cleaves sucrose and transfers the glucose moiety to a growing glucan chain. However, in the presence of this compound, the enzyme may transfer the glucose unit to this compound instead. This "acceptor reaction" forms a new, smaller oligosaccharide and effectively terminates the synthesis of the long-chain glucan polymer. osti.govnih.gov This diversion of glucose units prevents the extensive polymerization required for the biofilm matrix.

Research has quantified this inhibitory effect. A study using maltooligosylsucrose products, which include this compound, demonstrated a clear dose-dependent inhibition of glucosyltransferase activity. When maltooligosylsucrose was added to sucrose in varying ratios, the inhibition of the enzyme's activity increased significantly. researchgate.net

Table 1: Inhibition of Glucosyltransferase (Mutansucrase) Activity by Maltooligosylsucrose Products

Ratio of Maltooligosylsucrose to SucroseInhibition of Enzyme Activity (%)
1:17%
1:233%
1:450%

Data sourced from: researchgate.net

This inhibitory property indicates that this compound can interfere with a key virulence factor of S. mutans, reducing its ability to produce the components necessary for plaque formation.

Modulation of Water-Insoluble Glucan Formation

A direct consequence of inhibiting mutansucrase activity is the modulation of water-insoluble glucan (WIG) formation. WIGs, which are primarily α-1,3-linked glucans synthesized by the GtfB enzyme, are crucial for the structural integrity and adherence of dental plaque to tooth surfaces. core.ac.ukresearchgate.net These sticky glucans form the scaffolding of the biofilm matrix.

This compound has been shown to effectively reduce the formation of these water-insoluble glucans. researchgate.netcnjournals.com The mechanism is linked to its function as an acceptor substrate for mutansucrase. By competing with the growing glucan chains for glucose units from sucrose, this compound limits the elongation and cross-linking of the polymers. nih.gov This results in the synthesis of fewer and/or shorter glucan chains, which are less likely to precipitate as insoluble glucans. nih.gov Instead of a dense, adhesive matrix, the resulting environment contains more water-soluble, less adhesive oligosaccharides.

The ability of this compound to decrease WIG synthesis is a significant aspect of its potential as a sugar substitute. researchgate.net By altering the type of polysaccharides produced by S. mutans, it can modify the physical properties of dental plaque, making it less tenacious and potentially easier to remove.

Biological and Industrial Research Applications Mechanistic and Process Focus

Functional Roles in Food Formulation Science (Non-Sweetness Aspects)

Beyond its role as a carbohydrate, maltosylsucrose offers several functional benefits in food formulation that are not primarily related to its taste profile. These properties make it a versatile ingredient for modifying the physical and chemical characteristics of food products.

Texturizing Properties in Food Matrices

This compound can act as a texturizer in various food products. ontosight.ai Its ability to influence the texture of food matrices is a key area of research. The presence of multiple hydroxyl groups in its structure allows for significant water-binding capacity, which in turn affects viscosity and mouthfeel. In products that require a certain level of body or thickness, this compound can contribute to the desired texture without imparting excessive sweetness. researchgate.net The texturizing effects are dependent on its concentration and interaction with other components within the food matrix, such as starches and proteins. nih.govnottingham.ac.uk

The impact of sugars on food texture is a well-established principle in food science. nih.govnordzucker.com They can modify the rheological properties of liquids and the structure of solids. For instance, in baked goods, the interaction of sugars with flour proteins and starch granules influences the final crumb structure and softness. fda.report While specific quantitative data on the texturizing properties of pure this compound is an area of ongoing research, its structural similarity to other oligosaccharides used for texturizing suggests its potential in applications like beverages, confectionery, and baked products. ontosight.airesearchgate.net

Interactive Table: Texturizing Applications of Sugars in Food Matrices

Food CategoryDesired Textural AttributeRole of Sugars (Including Oligosaccharides)
BeveragesIncreased Viscosity/BodyAct as thickening agents, improving mouthfeel.
Baked GoodsSoftness, MoistnessInteract with gluten and starch to control texture and extend shelf life. nordzucker.comfda.report
ConfectioneryCrystalline or Amorphous StructureControl crystallization to achieve desired textures (e.g., hard candy vs. chewy candy).
Frozen DessertsSmoothnessDepress the freezing point, preventing the formation of large ice crystals. nordzucker.com

Role as a Carrier Molecule in Formulations

The structure of this compound makes it a suitable carrier molecule for various active compounds in food and pharmaceutical formulations. ontosight.aigoogle.com Its ability to form stable, amorphous matrices through processes like spray-drying allows for the encapsulation and protection of sensitive ingredients such as flavors, vitamins, and probiotics. This encapsulation can improve the stability and shelf-life of the active compound by protecting it from environmental factors like oxygen, light, and moisture.

A United States patent application describes the use of this compound as part of an excipient combination for preparing stable pharmaceutical powders containing active substances. google.com The patent highlights that such formulations can exhibit good long-term stability. google.com The selection of a carrier molecule is critical in formulation science, as it must be non-reactive with the active ingredient and possess the necessary physical properties for the intended application. plantandfood.comwur.nl

Interactive Table: Properties of Carrier Molecules in Formulations

PropertyImportance in FormulationsRelevance of this compound
Solubility Essential for creating homogeneous solutions for processing (e.g., spray drying).This compound is water-soluble.
Glass Transition Temperature (Tg) A high Tg is desirable for the stability of amorphous solids, preventing crystallization and degradation of the encapsulated active.Oligosaccharides generally have higher Tg than monosaccharides, contributing to better stability.
Non-reactivity The carrier should not chemically react with the active ingredient.As a relatively stable oligosaccharide, this compound is less likely to undergo reactions like the Maillard reaction compared to reducing sugars. researchgate.net
Processability The carrier must withstand processing conditions (e.g., heating, drying).This compound exhibits good heat and acid stability. researchgate.net

Stability Attributes (Acid and Heat Stability) in Processing

This compound demonstrates notable stability under acidic and high-temperature conditions, which is a significant advantage in food processing. researchgate.net Many food products are acidic or undergo heat treatments such as pasteurization or baking. A mixture of this compound isomers produced by the transglycosylation activity of maltogenic amylase from Bacillus stearothermophilus has been shown to have high acid and heat stability. researchgate.net This stability is crucial for maintaining the integrity of the ingredient and the final product throughout its shelf life.

The stability of oligosaccharides can be influenced by their glycosidic linkages and the pH of the medium. nih.govnih.gov For instance, a study on fructooligosaccharides found that their stability was dependent on temperature, pH, and the degree of polymerization. nih.gov Similarly, the α-1,6 glycosidic linkages present in some this compound isomers contribute to their stability. researchgate.net The low Maillard reactivity of these isomers is another beneficial attribute, as the Maillard reaction can lead to undesirable browning and flavor changes in heat-processed foods. researchgate.netnih.govresearchgate.net

Interactive Table: Stability of this compound Isomers

PropertyFindingSource
Acid Stability A mixture of 6G-α-maltosyl-sucrose and 6F-α-maltosyl-sucrose exhibited high stability in acidic conditions. researchgate.net
Heat Stability The same mixture of this compound isomers showed high heat stability. researchgate.net
Maillard Reactivity The mixture demonstrated low Maillard reactivity. researchgate.net

Contributions to Oligosaccharide Research for Enhanced Functional Properties

This compound serves as a foundational molecule in research aimed at developing novel oligosaccharides with specific, enhanced functionalities. This research often involves enzymatic modifications to create derivatives with desired properties.

Development of Hypo-Acidogenic Carbohydrate Derivatives

A significant area of research has focused on creating sugar substitutes that are less likely to cause dental caries. smile2impress.com This involves developing carbohydrates that are not readily fermented into acids by oral bacteria. nih.gov this compound and its derivatives, often referred to as "coupling sugars," have been investigated for their low cariogenic potential. nih.govkarger.com

Research has shown that coupling sugars, which can include this compound, are poor substrates for cellular aggregation and plaque formation by Streptococcus mutans, a key bacterium in the development of dental caries. researchgate.net Furthermore, these sugars have been found to be less acidogenic than sucrose (B13894) in plaque-pH telemetry studies. karger.com The development of these hypo-acidogenic derivatives is a prime example of how the structure of a basic carbohydrate like this compound can be modified to yield a more functional and health-oriented ingredient. karger.com

Interactive Table: Cariogenic Potential of Different Sugars

CarbohydrateCariogenic PotentialMechanism
Sucrose HighReadily fermented by oral bacteria to produce acids; serves as a substrate for glucan synthesis, which contributes to plaque formation. nih.gov
This compound (and other coupling sugars) LowPoorly utilized by Streptococcus mutans for acid production and plaque formation. researchgate.netnih.govkarger.com
Xylitol Non-cariogenicNot fermented by most oral bacteria; can inhibit the growth of Streptococcus mutans.
Sorbitol Low-cariogenicSlowly fermented by some oral bacteria.

Exploration of Novel Oligosaccharides with Specific Enzymatic Effects

Enzymes are powerful tools for modifying the structure of carbohydrates to create novel oligosaccharides with specific functionalities. mdpi.comresearchgate.net this compound can be used as a substrate or an acceptor molecule in enzymatic reactions to produce a variety of new compounds.

For example, inulosucrase from Lactobacillus gasseri can synthesize novel maltosylfructosides (MFOS) when sucrose and maltose (B56501) are present. nih.govnih.govasm.orgscispace.com In these reactions, the enzyme transfers fructose (B13574) units from sucrose to maltose, creating new oligosaccharides. nih.gov The primary product is often erlose (B89112), but other isomers like neo-erlose can also be formed. nih.gov These novel oligosaccharides may possess unique prebiotic or other bioactive properties.

Similarly, maltogenic amylase from Bacillus stearothermophilus can catalyze a transglycosylation reaction between maltotriose (B133400) and sucrose to produce isomers of this compound. researchgate.net These enzymatic approaches allow for the targeted synthesis of oligosaccharides with specific linkages and, consequently, specific functional properties. nih.govresearchgate.netelsevier.com

Interactive Table: Enzymatic Synthesis of Novel Oligosaccharides from this compound Precursors

EnzymeSource OrganismSubstratesKey ProductsFunctional ImplicationSource
Inulosucrase Lactobacillus gasseri DSM 20604Sucrose, MaltoseErlose [α-d-glucopyranosyl-(1→4)-α-d-glucopyranosyl-(1→2)-β-d-fructofuranoside], Neo-erloseSynthesis of novel maltosylfructosides with potential prebiotic effects. nih.govnih.gov
Maltogenic Amylase Bacillus stearothermophilusMaltotriose, Sucrose6G-α-maltosyl-sucrose, 6F-α-maltosyl-sucroseProduction of low-sweetness, highly stable sugar substitutes with low cariogenicity. researchgate.net

Methodological Advancements in Maltosylsucrose Research

Development of Advanced Analytical Platforms for Complex Carbohydrate Profiling

The accurate analysis and structural elucidation of maltosylsucrose and other complex carbohydrates have been made possible through the development and application of sophisticated analytical platforms. These techniques provide detailed information on the composition, structure, and purity of oligosaccharide mixtures.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a cornerstone technique for the analysis of non-derivatized carbohydrates. thermofisher.com It offers high-resolution separation and sensitive detection, making it ideal for profiling complex mixtures of oligosaccharides. thermofisher.com HPAEC-PAD has been successfully used to separate various isomers of this compound and to monitor the production of maltooligosylsucrose products. researchgate.net The Dionex CarboPac series of columns, such as the PA1 and PA200, are frequently employed for the separation of monosaccharides, disaccharides, and oligosaccharides, including those found in complex food matrices. thermofisher.comnih.gov This method's ability to separate closely related carbohydrate structures is crucial for quality control and for understanding the enzymatic synthesis of these compounds. researchgate.netresearchgate.net

Mass Spectrometry (MS) has become an indispensable tool for the characterization of oligosaccharides, providing detailed information on their molecular weight and sequence. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization-Fourier Transform Ion Cyclotron Resonance (MALDI-FTICR) MS have been used to determine the composition of oligosaccharide mixtures and to study the preferential consumption of specific glycans by bacteria. asm.orgnih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) further enhances analytical capabilities by combining the separation power of LC with the detailed structural information provided by MS. americanpharmaceuticalreview.commdpi.com Advanced MS techniques, including tandem MS (MS/MS), allow for fragmentation analysis, which helps in elucidating the linkage and sequence of monosaccharide units within an oligosaccharide. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the complete structural elucidation of purified oligosaccharides. nih.govslideshare.netjchps.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are used to determine the precise connectivity and stereochemistry of the glycosidic linkages within molecules like this compound. nih.govnih.govethz.ch NMR has been instrumental in confirming the structures of this compound isomers produced via enzymatic transglycosylation. researchgate.net

The table below summarizes the key analytical techniques used in this compound research and their primary applications.

Analytical TechniquePrimary Application in this compound ResearchKey Findings/Capabilities
HPAEC-PAD Separation and quantification of this compound and related oligosaccharides. thermofisher.comresearchgate.netConfirmed the presence of various sucrose (B13894) transfer products; enabled high-resolution separation of isomers. researchgate.net
Mass Spectrometry (MS) Determination of molecular weight, composition, and sequence of oligosaccharides. nih.govasm.orgEnabled glycoprofiling of oligosaccharide consumption by bacteria; tandem MS provides linkage information. asm.orgnih.gov
NMR Spectroscopy Complete structural elucidation of purified this compound isomers. researchgate.netnih.govDetermined the structures of 6G-α-maltosyl-sucrose and 6F-α-maltosyl-sucrose. researchgate.net
LC-MS Separation and identification of components in complex oligosaccharide mixtures. americanpharmaceuticalreview.commdpi.comCombines high-resolution separation with detailed mass and structural information. americanpharmaceuticalreview.com

Strategies for Purification of this compound and Related Oligosaccharides

The isolation of pure this compound and related oligosaccharides from complex reaction mixtures is essential for their structural characterization and for studying their biological activities. Various chromatographic techniques are employed for this purpose, often in combination, to achieve high levels of purity.

A traditional and effective method for the preparative separation of oligosaccharides is activated carbon-celite column chromatography . csic.esglycoforum.gr.jp This technique separates carbohydrates based on their degree of polymerization (DP), with monosaccharides and smaller oligosaccharides eluting before larger ones. csic.esgoogle.com A gradient of ethanol (B145695) in water is typically used for elution, allowing for the fractionation of complex mixtures. tandfonline.com This method has been successfully used to purify oligosaccharides from various natural sources and enzymatic reactions. glycoforum.gr.jptandfonline.comcapes.gov.br

Gel filtration chromatography , also known as size-exclusion chromatography (SEC), is another widely used technique for purifying oligosaccharides. thermofisher.combio-rad.comnih.gov It separates molecules based on their size, making it effective for separating oligosaccharides of different DPs. thermofisher.comnih.gov Resins like Bio-Gel P-2 are commonly used for the purification of this compound and its isomers. researchgate.netresearchgate.netgoogle.com Gel filtration is often used as a final polishing step to obtain highly pure fractions of specific oligosaccharides. tandfonline.comnih.gov

Other chromatographic methods such as ion-exchange chromatography (IEC) can also be employed, particularly for separating charged or derivatized oligosaccharides. csic.es Affinity chromatography, using immobilized lectins, is another specialized technique for fractionating structurally distinct groups of oligosaccharides. csic.es

The following table outlines the common purification strategies for this compound.

Purification StrategyPrinciple of SeparationTypical Application in this compound Research
Activated Carbon-Celite Column Chromatography Adsorption mechanism, separating based on degree of polymerization. csic.esglycoforum.gr.jpInitial fractionation of crude oligosaccharide mixtures to separate this compound from monosaccharides and other byproducts. google.comtandfonline.com
Gel Filtration Chromatography (SEC) Separation based on molecular size. thermofisher.combio-rad.comPurification of this compound isomers and other maltooligosylsucrose products to homogeneity. researchgate.netresearchgate.netresearchgate.net
Ion-Exchange Chromatography (IEC) Separation based on charge. csic.esPurification of charged oligosaccharides or used in combination with other methods for enhanced separation. csic.es

Applications of Molecular Biology in Enzyme Engineering for this compound Production

Molecular biology techniques have become pivotal in enhancing the production of this compound and other specific oligosaccharides. scispace.com By modifying the enzymes responsible for their synthesis, researchers can improve catalytic efficiency, alter product specificity, and increase yields. mdpi.com

The primary enzymes used for this compound synthesis are glucansucrases (also known as glucosyltransferases), which belong to the GH70 family of glycoside hydrolases. mdpi.comnih.govmdpi.comnih.gov These enzymes catalyze the transfer of a glucosyl unit from a sucrose donor to an acceptor molecule, which can be another sucrose molecule or a different carbohydrate. rcsb.org

Site-directed mutagenesis is a powerful tool used to alter the amino acid sequence of glucansucrases to modulate their activity and product profile. nih.govmdpi.comnih.gov By targeting specific amino acid residues near the enzyme's active site, it is possible to influence the balance between glucan synthesis (polymerization) and oligosaccharide synthesis (transglycosylation). nih.govoup.com For instance, mutations in specific aspartic acid residues have been shown to significantly affect the type and size of the oligosaccharides produced. nih.govnih.gov Research has demonstrated that engineering the acceptor-binding subsites of these enzymes can lead to the synthesis of novel oligosaccharides or glucans with altered linkage types. acs.org

Rational design and directed evolution are two key strategies in enzyme engineering. nih.govcreative-biostructure.com Rational design involves making specific changes to the enzyme's structure based on a detailed understanding of its mechanism and structure-function relationships. creative-biostructure.com Directed evolution, on the other hand, mimics natural evolution by creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired properties. nih.gov These approaches have been successfully applied to various glycoside hydrolases to enhance their transglycosylation activity for improved oligosaccharide production. manchester.ac.uk The ultimate goal of these engineering efforts is to develop robust and efficient biocatalysts for the tailored synthesis of valuable oligosaccharides like this compound. mdpi.com

The impact of enzyme engineering on this compound production is summarized in the table below.

Molecular Biology ApplicationDescriptionImpact on this compound Production
Site-Directed Mutagenesis Introduction of specific amino acid changes in the enzyme's sequence. nih.govmdpi.comModulates the balance between glucan and oligosaccharide synthesis; alters product specificity to favor this compound formation. nih.govnih.gov
Rational Design Data-driven approach to enzyme modification based on structural and functional knowledge. creative-biostructure.comAllows for the targeted engineering of enzyme active sites to improve catalytic efficiency and substrate specificity for this compound synthesis. acs.org
Directed Evolution Mimicking natural evolution through random mutagenesis and screening. nih.govEnables the discovery of enzyme variants with significantly enhanced transglycosylation activity and stability for industrial-scale production of oligosaccharides. manchester.ac.uk

Future Research Trajectories for Maltosylsucrose

Elucidation of Novel Enzymatic Pathways for Maltosylsucrose Diversification

Future research is poised to expand the functional diversity of this compound through the discovery and engineering of novel enzymatic pathways. The transglycosylation activity of various enzymes, such as maltogenic amylase from Bacillus stearothermophilus, has already been shown to produce isomers like 6G-α-maltosyl-sucrose and 6F-α-maltosyl-sucrose. researchgate.net The focus will be on identifying and characterizing new enzymes, including glycoside hydrolases (GHs) and transglycosidases, from diverse microbial sources. tandfonline.comscispace.com These enzymes can catalyze the transfer of different sugar moieties to the this compound backbone, creating a wide array of novel oligosaccharides with unique structural and functional properties.

A key strategy will involve manipulating the transglycosylation activity of known enzymes through protein engineering. scispace.com By modifying the amino acid residues at the active site, researchers can alter the substrate specificity and regioselectivity of enzymes, thereby directing the synthesis of specific this compound derivatives. scispace.com This approach has been successful in modulating the hydrolytic and transglycosylation activities of other glycoside hydrolases. scispace.com

Furthermore, the exploration of synergistic enzyme cocktails presents a promising avenue for producing complex this compound derivatives. researchgate.net Combining enzymes with different catalytic activities, such as those that introduce branching points or specific linkages, can lead to the synthesis of long-chain and highly branched oligosaccharides with potentially enhanced prebiotic or other biological activities. researchgate.net The overarching goal is to move beyond simple isomers to a broader library of this compound-based compounds, which can then be screened for novel applications.

Advanced Spectroscopic and Structural Analysis of this compound Conjugates

The detailed characterization of newly synthesized this compound derivatives and their conjugates is crucial for understanding their structure-activity relationships. researchgate.net Advanced spectroscopic techniques are indispensable for this purpose. amr-insights.eusouthampton.ac.uk A combination of one-dimensional (1H) and two-dimensional (13C) Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for elucidating the precise molecular structure, including the determination of glycosidic linkages and the position of substituents. researchgate.netmdpi.com

Mass spectrometry (MS), particularly techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will be vital for determining the molecular weight and confirming the composition of this compound conjugates. researchgate.net These methods are highly sensitive and can provide rapid analysis of complex mixtures. mdpi.com

For a deeper understanding of the three-dimensional structure and intermolecular interactions, X-ray crystallography will be employed, especially for derivatives that can be crystallized. mdpi.commdpi.comnih.gov This technique provides unparalleled detail on the spatial arrangement of atoms and the nature of non-covalent interactions that stabilize the molecular conformation. mdpi.com Computational modeling and quantum mechanics calculations will further complement experimental data, offering insights into the molecule's reactivity and electronic properties. mdpi.com The integration of these advanced analytical methods will provide a comprehensive structural profile of novel this compound conjugates, which is essential for predicting and interpreting their biological functions. researchgate.netelsevier.com

Exploration of this compound Interactions in Diverse Biological Systems (Excluding Human Clinical)

Investigating the interactions of this compound and its derivatives in various non-human biological systems will uncover their potential applications in agriculture, microbiology, and environmental science. In plant biology, research will focus on how these compounds influence plant growth, development, and stress response. salk.edumsu.eduelifesciences.orguga.eduntu.edu.sg Studies could explore their role as signaling molecules, their impact on plant-microbe interactions in the rhizosphere, and their potential to enhance crop resilience to environmental stressors. elifesciences.org

In the context of microbial systems, the metabolism of this compound by different microorganisms is a key area of interest. asm.orgasm.orgnih.gov Research has shown that oral microorganisms, such as Streptococcus mutans, can metabolize this compound, although to a limited extent. asm.orgnih.gov Future studies will likely investigate the metabolic pathways in a broader range of bacteria and fungi, including those in soil and gut microbiomes of animals. frontiersin.org This could reveal potential prebiotic effects or antimicrobial properties of specific this compound derivatives. frontiersin.org

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